Paliperidone E-oxime-d4
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Overview
Description
Paliperidone E-oxime-d4 is a deuterated derivative of Paliperidone E-oxime, which is an impurity of Paliperidone. Paliperidone is an atypical antipsychotic used primarily in the treatment of schizophrenia and schizoaffective disorders. The deuterated form, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of Paliperidone due to its stability and distinguishable mass spectrometric profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Paliperidone E-oxime-d4 typically involves the oximation of Paliperidone using hydroxylamine hydrochloride in the presence of a base such as calcium oxide. The reaction is carried out under mild conditions, often at room temperature, and the product is purified through standard chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Paliperidone E-oxime-d4 undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: The oxime can be reduced to amine derivatives.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
Paliperidone E-oxime-d4 is extensively used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Paliperidone.
Medicine: Used in the development of new antipsychotic drugs and in the study of drug interactions.
Industry: Utilized in the quality control and validation of pharmaceutical products
Mechanism of Action
The mechanism of action of Paliperidone E-oxime-d4 is similar to that of Paliperidone. It primarily acts as an antagonist at central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors. This dual antagonism is believed to contribute to its antipsychotic effects. Additionally, it exhibits antagonistic activity at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors, which may explain some of its other pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Paliperidone: The parent compound, used in the treatment of schizophrenia.
Risperidone: An older antipsychotic from which Paliperidone is derived.
Paliperidone Palmitate: A long-acting injectable form of Paliperidone.
Uniqueness
Paliperidone E-oxime-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements in pharmacokinetic studies. This makes it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C23H28F2N4O3 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-[(Z)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H28F2N4O3/c1-14-17(23(31)29-9-2-3-20(30)22(29)26-14)8-12-28-10-6-15(7-11-28)21(27-32)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,30,32H,2-3,6-12H2,1H3/b27-21-/i8D2,12D2 |
InChI Key |
CLNKYXBDIXTFRW-AILYZEJYSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)F |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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